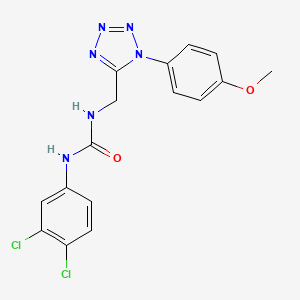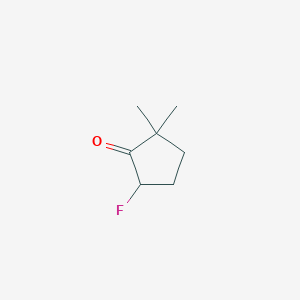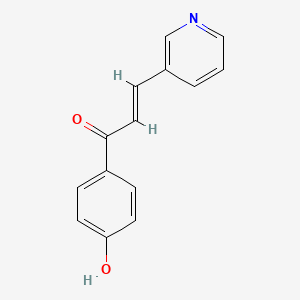
1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, commonly known as DMTU, is a potent antioxidant and a well-known inhibitor of peroxynitrite-mediated nitration reactions. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in several diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Scientific Research Applications
Nonlinear Optical Properties
Studies on bis-chalcone derivatives, which share structural similarities with the query compound, have shown significant potential in the field of nonlinear optical (NLO) materials. These materials exhibited substantial second harmonic generation (SHG) efficiencies and third-order nonlinear optical properties, making them promising candidates for optical limiting applications due to their two-photon absorption phenomenon (Shettigar et al., 2006).
Corrosion Inhibition
Compounds structurally related to the query have been investigated for their corrosion inhibition properties. The study on the effectiveness of certain organic compounds in protecting mild steel against corrosion in acid solutions highlights the potential of these compounds as mixed-type inhibitors, contributing to the development of more efficient and environmentally friendly corrosion inhibitors (Bahrami & Hosseini, 2012).
Photodegradation and Hydrolysis of Pesticides
Research on substituted urea herbicides and organophosphorous insecticides in water under various conditions, including photodegradation and hydrolysis, suggests the environmental persistence and degradation pathways of these compounds. Understanding the behavior of similar compounds can inform environmental safety and degradation strategies (Gatidou & Iatrou, 2011).
Anticancer Agents
The development of novel imidazole ureas/carboxamides containing dioxaphospholanes highlights the exploration of compounds with potential anticancer activities. These studies indicate the continuous search for new therapeutic agents and the importance of structural modifications to enhance biological activities (Rani et al., 2014).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N6O2/c1-26-12-5-3-11(4-6-12)24-15(21-22-23-24)9-19-16(25)20-10-2-7-13(17)14(18)8-10/h2-8H,9H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFVVZOHQKOPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B2926050.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide](/img/structure/B2926058.png)
![6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2926059.png)
![[2-(1-adamantylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2926060.png)

![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2926062.png)
![8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B2926064.png)
![(E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2926067.png)


![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2926071.png)
![1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2926072.png)